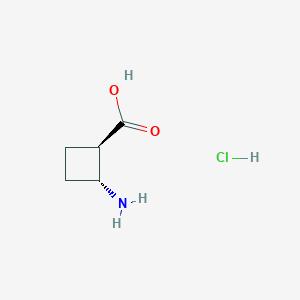
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide is a chemical compound with the CAS number 1202801-27-1 . It has a molecular weight of 298.94 .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide is provided in the product description . This code can be used to generate a 3D structure of the molecule using appropriate software.Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.94 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is not specified in the available data .Aplicaciones Científicas De Investigación
Halogenation Techniques
The compound has been used in studies exploring efficient halogenation methods. For example, mixtures of OXONE® and hydrobromic acid have been employed to generate solutions of bromine, facilitating the preparation of α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds, indicating the potential utility of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide in similar halogenation reactions (Kim & Park, 2004).
Synthesis of Novel Compounds
The chemical has also been involved in the synthesis of complex molecules, such as in the study on the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide, showcasing its potential in radiolabeled compound synthesis for various applications, including pharmaceutical research (Bach & Bridges, 1982).
Bromination Methods
Research on the selective α-monobromination of alkylaryl ketones using specific reagents demonstrates the compound's relevance in achieving regioselective bromination, which is crucial for the synthesis of selectively functionalized organic molecules (Ying, 2011).
Structural Analysis and Material Synthesis
The compound's derivatives have been explored for their structural properties using techniques like X-ray crystallography, providing insights into the molecular configurations and interactions that are fundamental in material science and engineering research (Brahmia et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-1-(2-fluoropyridin-4-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVONUNQJUNQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide | |
CAS RN |
1202801-27-1 |
Source


|
| Record name | 2-bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(4-Fluorophenyl)pyrrolidin-1-yl]carbonyl}-5-isopropylisoxazole](/img/structure/B2545455.png)
![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)
![1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2545459.png)
![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)
![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)

![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)